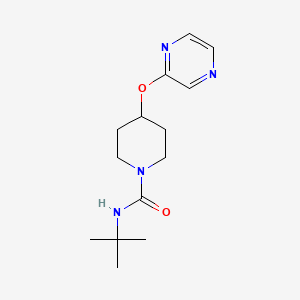

![molecular formula C19H16Cl2N2O3S B2697186 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide CAS No. 897613-71-7](/img/structure/B2697186.png)

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

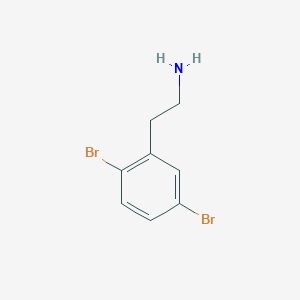

The compound “(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide” is a complex organic molecule that contains several functional groups, including an allyl group, a benzothiazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition . This involves reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound could have interesting electronic properties.Aplicaciones Científicas De Investigación

Protective Groups in Organic Synthesis

- The 3,4-dimethoxybenzyl group, similar in structure to components of the compound , has been utilized as a protective group for N-protecting 1,2-thiazetidine 1,1-dioxide derivatives. This approach facilitates smooth elimination by specific reagents, highlighting the utility of such moieties in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Metal Complexes and Ligand Design

- Research into benzothiazolin-2-ylidene complexes of iridium(I) reveals the potential for creating complexes with unique ligands. This work showcases the flexibility and utility of benzothiazole derivatives in designing metal-organic frameworks or catalysts (Huynh et al., 2006).

Photosensitizers in Photodynamic Therapy

- Derivatives similar to the target compound have been explored for their photophysical and photochemical properties, particularly as photosensitizers in photodynamic therapy for cancer treatment. This highlights the potential application of such compounds in medical research and therapy (Pişkin et al., 2020).

Anticancer and Antimicrobial Activities

- Various derivatives of benzothiazole have been synthesized and evaluated for their anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer activities. These studies underscore the potential of benzothiazole derivatives in pharmaceutical research and development (El-Sawy et al., 2014).

Mecanismo De Acción

Target of Action

The compound belongs to the class of benzo[d]thiazol derivatives. These compounds have been found to exhibit inhibitory action against HIV-1 RT . .

Mode of Action

Benzo[d]thiazol derivatives have been found to exhibit uncompetitive inhibition mode . This means that they bind to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

Benzo[d]thiazol derivatives have been found to inhibit the reverse transcriptase enzyme, which is crucial for the replication of hiv-1 .

Result of Action

Benzo[d]thiazol derivatives have been found to exhibit antiviral activity, particularly against hiv-1 .

Propiedades

IUPAC Name |

2,5-dichloro-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S/c1-4-7-23-14-9-15(25-2)16(26-3)10-17(14)27-19(23)22-18(24)12-8-11(20)5-6-13(12)21/h4-6,8-10H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHHRIAGNXCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)

![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)

![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)

![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)